molecular formula C15H20BNO3 B6216439 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one CAS No. 2369772-35-8

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one

カタログ番号 B6216439
CAS番号: 2369772-35-8
分子量: 273.1
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one (TMPDO) is an organic compound that has been widely studied for its potential applications in the fields of chemistry and biochemistry. It is a heterocyclic compound with a five-membered ring structure and is composed of a boron atom and four carbon atoms. TMPDO has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a potential therapeutic agent in medical research.

科学的研究の応用

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a potential therapeutic agent in medical research. Additionally, it has been used in the synthesis of a variety of other compounds, including pharmaceuticals, pesticides, and dyes.

作用機序

The mechanism of action of 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one is not fully understood. However, it is believed that the compound acts as a Lewis acid, which means that it can accept electrons from other molecules. This ability to accept electrons allows 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one to act as a catalyst in biochemical reactions, as well as to interact with other molecules in the body to produce therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one are not yet fully understood. However, research suggests that the compound may have anti-inflammatory and analgesic effects. Additionally, 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one has been shown to have antioxidant activity and to inhibit the growth of certain cancer cells.

実験室実験の利点と制限

The main advantages of using 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one in laboratory experiments are its low cost and its ability to act as a catalyst in a variety of biochemical reactions. However, there are some limitations to using 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one in laboratory experiments. For example, the compound is relatively unstable and can react with other molecules in the presence of light or heat. Additionally, the compound can be toxic if not handled properly.

将来の方向性

There are a number of potential future directions for 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one. These include further research into its potential therapeutic applications, such as its use as an anti-inflammatory or analgesic agent. Additionally, further research into its ability to act as a catalyst in biochemical reactions could lead to the development of new and more efficient synthetic methods. Other potential future directions include research into its potential toxicity and its ability to interact with other molecules in the body. Finally, further research into the structure and reactivity of 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one could lead to the development of new and more efficient synthetic methods.

合成法

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one can be synthesized in a variety of ways, including through the reaction of 1,3-dibromo-2-propanol with potassium tert-butoxide in the presence of a base such as potassium carbonate. This reaction produces an intermediate compound which is then cyclized using a reagent such as thionyl chloride to form 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one. Additionally, 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one can be synthesized from the reaction of boronic acid with aldehyde in the presence of a base such as potassium carbonate.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one' involves the reaction of 4-bromo-1,1'-biphenyl with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl magnesium bromide, followed by the reaction of the resulting product with ethyl isocyanoacetate. The final step involves the hydrolysis of the resulting compound to yield the target compound.", "Starting Materials": [ "4-bromo-1,1'-biphenyl", "4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl magnesium bromide", "ethyl isocyanoacetate" ], "Reaction": [ "Step 1: Reaction of 4-bromo-1,1'-biphenyl with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl magnesium bromide in the presence of a palladium catalyst to yield the corresponding Grignard reagent.", "Step 2: Reaction of the resulting Grignard reagent with ethyl isocyanoacetate to yield the corresponding azetidin-2-one derivative.", "Step 3: Hydrolysis of the azetidin-2-one derivative to yield the target compound." ] }

CAS番号

2369772-35-8

分子式

C15H20BNO3

分子量

273.1

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。